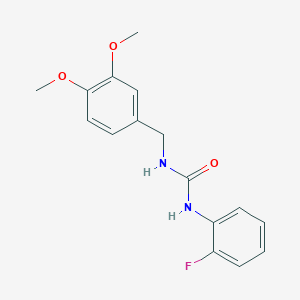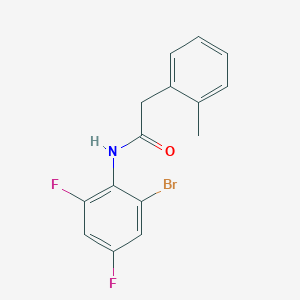
N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a urea derivative that has been synthesized through various methods and has shown promising results in biological and chemical studies.
作用机制
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to act as an inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3β. By inhibiting these kinases, this compound may disrupt cellular signaling pathways and lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including antitumor and anti-inflammatory activities. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea in lab experiments is its high potency and specificity towards protein kinases. This compound has been shown to inhibit the activity of several protein kinases at low concentrations, making it a valuable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea, including the development of more potent and selective inhibitors of protein kinases, the investigation of this compound's potential applications in other fields such as materials science, and the evaluation of this compound's safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, this compound, or this compound, is a urea derivative that has shown promising results in scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit antitumor and anti-inflammatory activities and may act as an inhibitor of protein kinases. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in vivo. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of protein kinases and the investigation of this compound's potential applications in other fields.
合成方法
N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea can be synthesized through various methods, including the reaction of 2-fluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then treated with a carbonylating agent such as phosgene to form the final product, this compound. Other methods of synthesis include the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl isocyanate or the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl chloroformate.
科学研究应用
N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory activities. In biochemistry, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(20)19-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVJPSHKSNIMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)
![1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5371279.png)
![2-{1-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5371290.png)
![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)


![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)